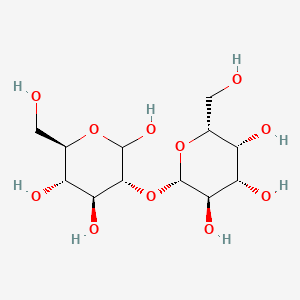
2-O-beta-D-Galactopyranosyl-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lactose can be synthesized through enzymatic reactions involving beta-galactosidase, which catalyzes the transfer of a galactose moiety from a donor molecule to a glucose acceptor. This reaction typically occurs under mild conditions, such as a pH of 6.5-7.5 and a temperature of 30-40°C .
Industrial Production Methods
Industrially, lactose is produced from whey, a byproduct of cheese production. The process involves several steps:
Whey Clarification: Removal of fats and proteins.
Ultrafiltration: Concentration of lactose.
Crystallization: Formation of lactose crystals.
化学反应分析
Types of Reactions
Lactose undergoes various chemical reactions, including:
Hydrolysis: Lactose is hydrolyzed by lactase enzyme into glucose and galactose.
Oxidation: Lactose can be oxidized to lactobionic acid using mild oxidizing agents.
Maillard Reaction: Reaction with amino acids under heat, leading to browning and flavor changes in food.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactase at pH 6-7 and 37°C.
Oxidation: Use of bromine water or nitric acid under controlled conditions.
Maillard Reaction: Heat treatment at temperatures above 100°C in the presence of amino acids.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Maillard Reaction: Various flavor compounds and brown pigments.
科学研究应用
Lactose has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of lactulose and lactitol.
Biology: Studied for its role in lactose intolerance and its effects on gut microbiota.
Medicine: Used in the formulation of pharmaceuticals as a filler and stabilizer.
Industry: Employed in the food industry as a sweetener and in the production of prebiotics.
作用机制
Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. This process occurs in the small intestine, where the monosaccharides are absorbed into the bloodstream. In individuals with lactose intolerance, the lack of lactase leads to undigested lactose reaching the colon, where it is fermented by bacteria, producing gas and causing discomfort .
相似化合物的比较
Similar Compounds
Maltose: Composed of two glucose molecules.
Sucrose: Composed of glucose and fructose.
Cellobiose: Composed of two glucose molecules linked by a beta-1,4 bond.
Uniqueness
Lactose is unique due to its beta-1,4-glycosidic bond between galactose and glucose, which is not found in other common disaccharides. This bond is specifically hydrolyzed by lactase, distinguishing lactose from other sugars .
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChI 键 |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


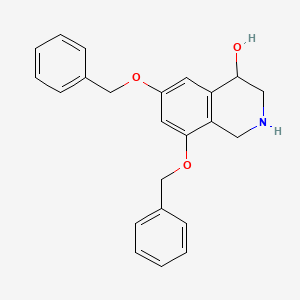
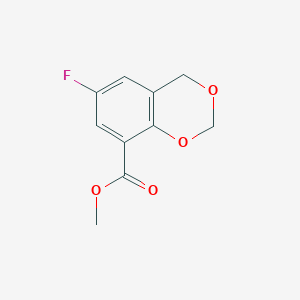

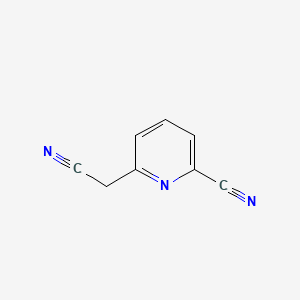

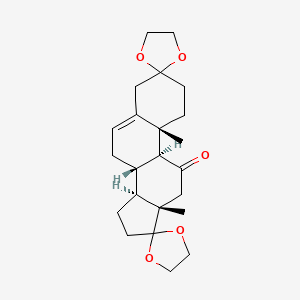
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

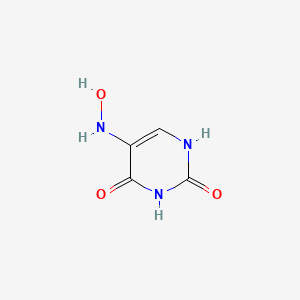
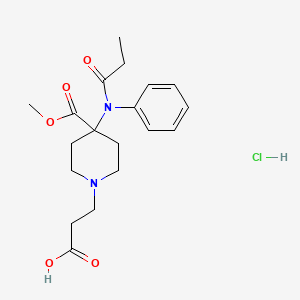

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

